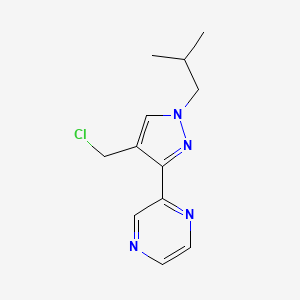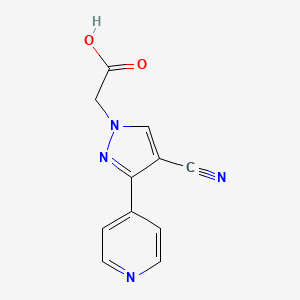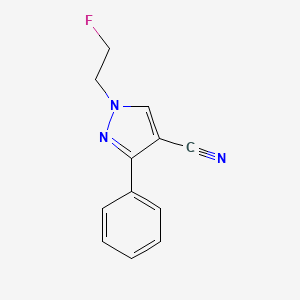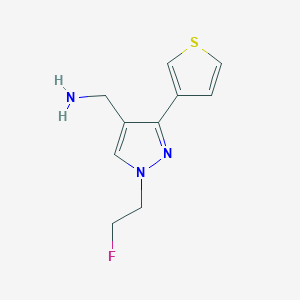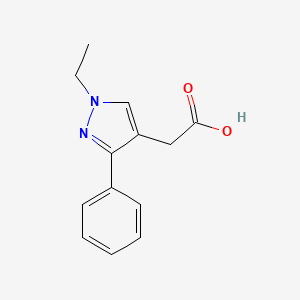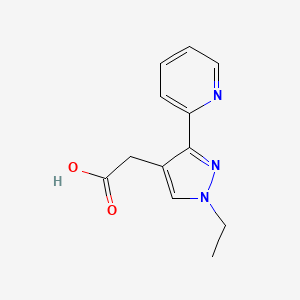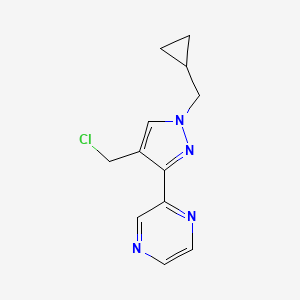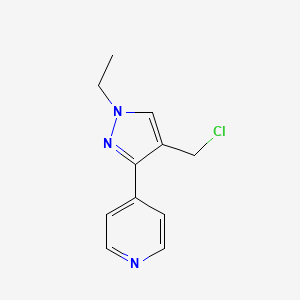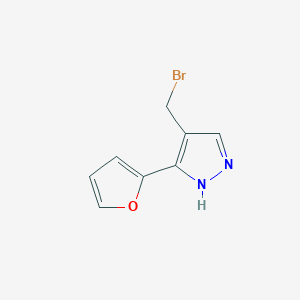
4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole
Descripción general
Descripción
Compounds like “4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . In this case, the ring structure contains carbon, nitrogen, and oxygen atoms.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography, which can provide detailed information about the arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques, including spectroscopy and chromatography. These techniques can provide information about the compound’s molecular weight, solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole has been studied for its potential applications in scientific research. It has been used as a ligand in a variety of catalytic reactions, including the synthesis of heterocyclic compounds, the synthesis of cyclic sulfamates, and the synthesis of imidazoles. It has also been used as a catalyst in the synthesis of 1,2,3-triazoles and as a reagent in the synthesis of 1,2,4-triazoles. Additionally, it has been studied for its potential in biochemical and physiological applications, such as its ability to influence enzyme activity and its potential as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole is not yet fully understood. However, it is believed to act as a ligand, a catalyst, and a reagent in a variety of chemical reactions. In particular, it is believed to act as a Lewis acid, which is a type of molecule that can accept electrons from another molecule. This allows this compound to act as a catalyst, allowing it to facilitate the formation of new bonds between molecules. Additionally, this compound is believed to act as a reagent, allowing it to participate in the formation of new molecules by providing the necessary reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it has been studied for its potential to influence enzyme activity, as well as its potential as an anti-cancer agent. In particular, it has been studied for its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been studied for its potential to inhibit the growth of cancer cells, although more research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole in laboratory experiments include its relative ease of synthesis, its high yields, and its versatility. Additionally, it is relatively inexpensive and can be stored at room temperature. However, there are also some limitations to using this compound in laboratory experiments. For example, it is relatively unstable and can degrade over time. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
For 4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole research include further investigations into its potential applications in biochemical and physiological research. In particular, further studies are needed to assess its potential as an anti-cancer agent and its ability to influence enzyme activity. Additionally, further research is needed to develop new synthesis methods for this compound that are more efficient and cost-effective. Finally, further studies are needed to assess the safety and toxicity of this compound, as well as its potential for environmental contamination.
Safety and Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-5-(furan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKZJYMOGVPXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



